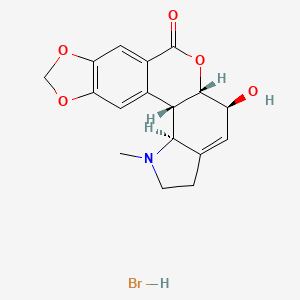
4,4'-(1,2-Difenileteno-1,2-diil)difenol
Descripción general
Descripción
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol is a synthetic organic compound with the molecular formula C26H20O2This compound is notable for its role as an intermediate in the synthesis of aggregation-induced emission dyes, which are used in various photonic and optical materials .
Aplicaciones Científicas De Investigación
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and materials science. Some of its applications include:
Mecanismo De Acción
Target of Action
It is known to be a synthetic intermediate of aggregation-induced emission (aie) dye .
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE). This process involves the compound being used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .
Action Environment
It is known that the compound should be handled in a well-ventilated place and stored under inert gas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol can be synthesized through the reaction of benzaldehyde with diphenylethylene lithium. The reaction typically involves the use of a strong base and an inert atmosphere to prevent unwanted side reactions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and minimize impurities. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding diphenylethane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Diphenylethane derivatives.
Substitution: Alkyl or acyl derivatives of the original compound.
Comparación Con Compuestos Similares
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol is unique due to its specific structure, which combines two phenyl rings with hydroxyl groups and a conjugated double bond system. Similar compounds include:
1,1,2,2-Tetraphenylethylene: Lacks hydroxyl groups but has a similar conjugated system.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups but lacks the conjugated double bond system.
Bisphenol A: Similar in having hydroxyl groups but differs in the overall structure and lack of a conjugated system.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol .
Propiedades
IUPAC Name |
4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGFXHZSKIVOO-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)

